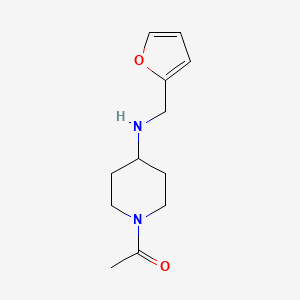![molecular formula C24H21BrN2O2 B4890867 3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4890867.png)
3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that can be used for various applications, including medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also modulate the immune system by affecting the production of cytokines and other signaling molecules.
Biochemical and Physiological Effects:
3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the immune system by affecting the production of cytokines and other signaling molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for anti-cancer drug development. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide. One potential direction is to further investigate its anti-cancer properties and develop it as a potential anti-cancer drug. Another direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and its effects on the immune system.
Métodos De Síntesis
The synthesis method of 3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide involves the reaction of 3-bromo-4-fluoroaniline with 2-phenylacetyl chloride in the presence of triethylamine. The resulting product is then reacted with N-(2-phenylethyl)glycine methyl ester in the presence of potassium carbonate and palladium on carbon. This reaction leads to the formation of the final product, 3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to modulate the immune system. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-bromo-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c25-21-13-7-12-20(17-21)23(28)27-22(16-19-10-5-2-6-11-19)24(29)26-15-14-18-8-3-1-4-9-18/h1-13,16-17H,14-15H2,(H,26,29)(H,27,28)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEJCFGSESZJHL-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)
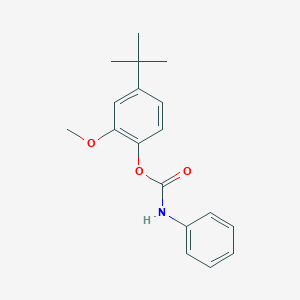
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
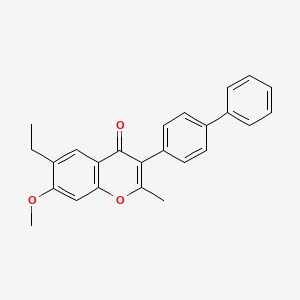
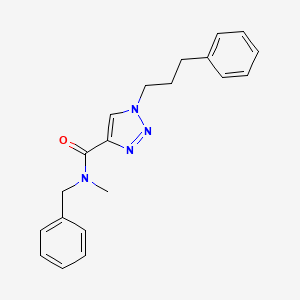
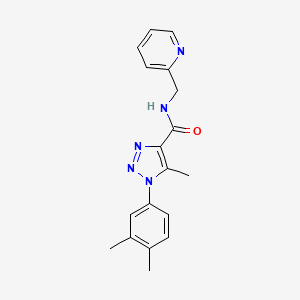
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
![methyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B4890858.png)
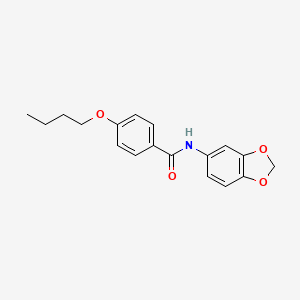
![2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4890866.png)
